Fmoc-His(Trt)-OH

Descripción general

Descripción

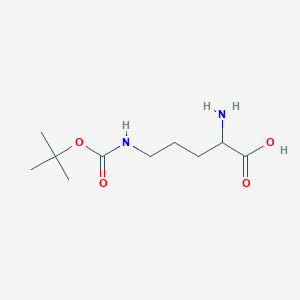

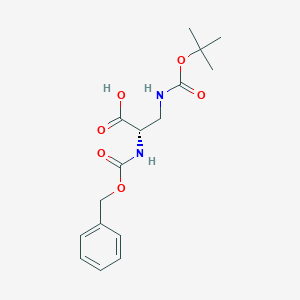

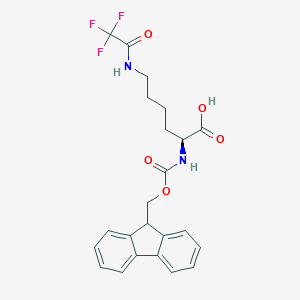

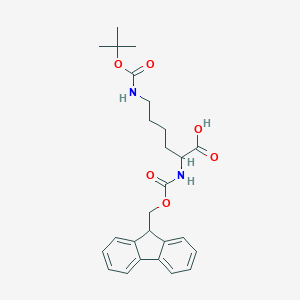

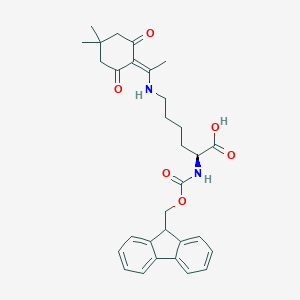

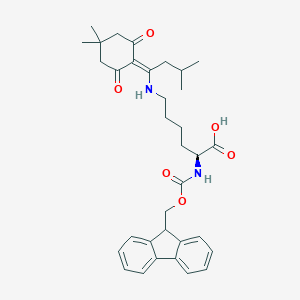

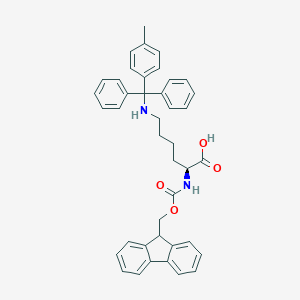

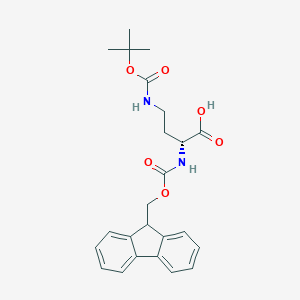

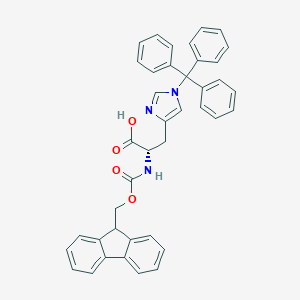

Fmoc-His(Trt)-OH is a compound that has a trityl (Trt) group to protect the side-chain of His . It also has an Fmoc group to protect -αNH2 . This compound can be used for solid-phase synthesis of peptides, providing protection against racemization and by-product formation . Its structure contains a unique imidazole unit .

Molecular Structure Analysis

Fmoc-His(Trt)-OH has a unique imidazole unit . The imidazole group can form a coordination compound with Fe2+ or other metal ions .

Chemical Reactions Analysis

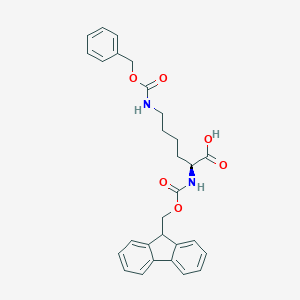

Fmoc-His(Trt)-OH is used in solid-phase peptide synthesis (SPPS). In the case of Fmoc-His(Trt)-OH, the level of racemisation increased with the preactivation time from 1% without preactivation to 7.8% with 5 min of preactivation .

Physical And Chemical Properties Analysis

Fmoc-His(Trt)-OH is a white to off-white solid powder . It is soluble in water but poorly soluble in ethanol and insoluble in ether .

Aplicaciones Científicas De Investigación

Peptide Synthesis

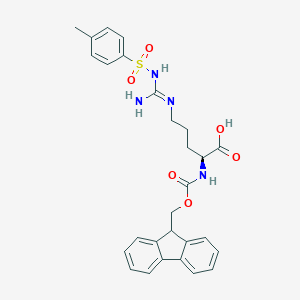

Fmoc-His(Trt)-OH is widely used in the synthesis of peptides via solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the coupling reactions, while the Trt group protects the imidazole ring of histidine from unwanted side reactions . This dual protection is crucial for the accurate assembly of peptide chains, particularly when histidine is a component of the sequence.

Bio-inspired Peptide Crypto-thioesters Production

A novel application of Fmoc-His(Trt)-OH is in the creation of peptide crypto-thioesters. These compounds are essential for native chemical ligation, a technique used to synthesize proteins. The Fmoc-His(Trt)-OH can be incorporated into peptides that undergo an amide-to-thioester rearrangement, facilitating the ligation process at neutral pH, which is beneficial for the stability of the peptides and proteins involved .

Synthesis of Multicomponent Peptide Mixtures

Fmoc-His(Trt)-OH plays a role in the rapid synthesis of multicomponent peptide mixtures. This is particularly useful in combinatorial chemistry where a diverse array of peptides is synthesized in parallel, allowing for the screening of peptide libraries for various biological activities .

Hydrogel Formation

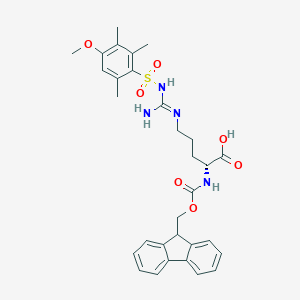

In the field of biomaterials, Fmoc-His(Trt)-OH is utilized for the formation of peptide-based hydrogels (PHGs). These hydrogels have applications in drug delivery, serving as matrices that can encapsulate and release therapeutic agents in a controlled manner. The presence of histidine allows for pH-responsive behavior, which is advantageous for targeted drug release .

Affinity Chromatography

Fmoc-His(Trt)-OH derivatives are used to synthesize immobilized peptide fragments on polystyrene-polyoxyethylene for affinity chromatography. This technique is employed for the purification of proteins and peptides by exploiting the specific binding interactions between the immobilized ligand and the target molecule .

Diagnostic Tools for Imaging

The cationic nature of histidine, when protected with Fmoc-His(Trt)-OH, makes it suitable for the development of diagnostic tools for imaging. The contrast agents developed using such peptides can bind to specific biological targets, enhancing the visibility of tissues or organs during imaging procedures .

Mecanismo De Acción

Target of Action

Fmoc-His(Trt)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain. The role of Fmoc-His(Trt)-OH is to protect these amino acids during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .

Mode of Action

Fmoc-His(Trt)-OH operates by protecting the amino acid Histidine during the peptide synthesis process . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group of the Histidine, while the Trt (trityl) group protects the imidazole ring of the Histidine . These protecting groups are stable under the basic conditions used for peptide chain elongation, but can be removed under acidic conditions when the peptide synthesis is complete .

Biochemical Pathways

The use of Fmoc-His(Trt)-OH is a key part of the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS) . This strategy involves the stepwise addition of amino acids to a growing peptide chain, with each addition followed by the removal of the Fmoc protecting group to allow the next amino acid to be added . The Trt protecting group on the Histidine remains in place until the final cleavage step, where it is removed along with the peptide from the solid support .

Pharmacokinetics

The properties of the final peptide product will depend on the sequence of amino acids, which is controlled by the use of protected amino acids like fmoc-his(trt)-oh during synthesis .

Result of Action

The use of Fmoc-His(Trt)-OH in peptide synthesis results in the production of peptides with a specific sequence of amino acids . The final result is a peptide that can be used in a wide range of applications, from research to pharmaceuticals .

Action Environment

The action of Fmoc-His(Trt)-OH is influenced by the conditions used in the peptide synthesis process . The basic conditions used for chain elongation favor the stability of the Fmoc and Trt protecting groups, while the acidic conditions used for cleavage favor their removal . The choice of solvents, temperature, and other factors can also influence the efficiency of the synthesis process .

Safety and Hazards

Direcciones Futuras

Fmoc-His(Trt)-OH, as a building block in solid-phase peptide synthesis (SPPS), plays a crucial role in the production of therapeutic peptides . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Therefore, the future of Fmoc-His(Trt)-OH is likely to be closely tied to the development and application of peptide-based drugs and biomaterials .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMYDXUIZKNHDT-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465310 | |

| Record name | Fmoc-His(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-His(Trt)-OH | |

CAS RN |

109425-51-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109425-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-His(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.